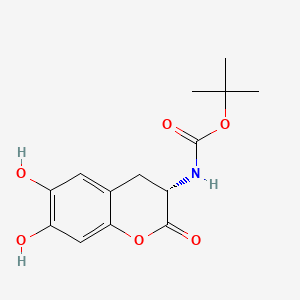

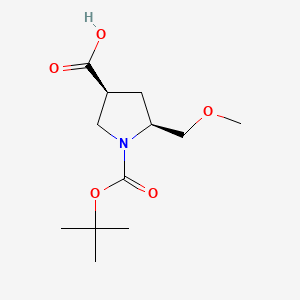

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . For example, the tert-butyl group might be susceptible to reactions involving free radicals, while the chloro, hydroxy, and oxo groups might undergo various substitution or elimination reactions.

科学的研究の応用

Biosynthesis using Rhodosporidium toruloides

Carbonyl reductase from Rhodosporidium toruloides showed excellent activity toward Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate, enabling the synthesis of Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for atorvastatin and rosuvastatin. Enhancements in the biotransformation process were achieved by introducing a co-solvent in the reaction system, significantly improving yield and efficiency (Liu et al., 2018).

Directed Evolution of Carbonyl Reductase

Improvements in the activity of carbonyl reductase RtSCR9 from Rhodosporidium toruloides were achieved through random mutagenesis and site-saturation mutagenesis. The evolved mutants demonstrated significant improvements in specific activity and kcat/Km, leading to more efficient synthesis of Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (Liu et al., 2017).

Synthesis of all four stereoisomers

A chemoenzymatic synthesis method was developed to produce all four stereoisomers of Tert-butyl 6-chloro-3,5-dihydroxy-hexanoate. This involved the regio- and enantioselective single-site reduction of Tert-butyl 6-chloro-3,5-dioxohexanoate using enantiocomplementary biocatalysts (Wolberg, Hummel, & Müller, 2001).

Improvement of Carbonyl Reductase Activity

By applying random mutagenesis, site-saturation mutagenesis, and combinatorial mutagenesis, the activity of a stereoselective short chain carbonyl reductase (SCR) was improved for preparing Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. The study led to the creation of mutants with enhanced enzyme activities and catalytic efficiencies (Liu et al., 2018).

Enzymatic Synthesis with Mutant Alcohol Dehydrogenase

An enzymatic synthesis process using a mutant alcohol dehydrogenase of Lactobacillus kefir was developed for Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This process demonstrated improved specific activity, yield, and enantiomeric excess, offering a promising alternative for efficient synthesis (He et al., 2015).

作用機序

Target of Action

Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group .

Mode of Action

It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group is known to exhibit unique properties in chemical transformations, which may influence the adme (absorption, distribution, metabolism, and excretion) properties of the compound .

Result of Action

Compounds with a tert-butyl group have been known to exhibit protective effects against cellular oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate. For instance, the U.S. Environmental Protection Agency (EPA) has conducted a toxicological review of Tert-Butyl Alcohol (Tert-Butanol), which may share some properties with Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate. This review addresses the potential cancer and noncancer human health effects from exposure to tert-butanol .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@H](CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426933 |

Source

|

| Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404958-08-3 |

Source

|

| Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)

![N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl](/img/no-structure.png)